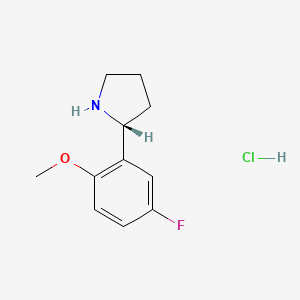

(R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride

描述

Historical Context of Pyrrolidine Derivatives in Organic Chemistry

The pyrrolidine scaffold has established itself as one of the most significant heterocyclic frameworks in organic chemistry, with its discovery and development spanning over a century of scientific investigation. Pyrrolidine, fundamentally characterized as a cyclic secondary amine with the molecular formula (CH₂)₄NH, represents a saturated five-membered heterocycle that has become indispensable in pharmaceutical science. The historical significance of pyrrolidine derivatives can be traced through their widespread occurrence in natural products, where they serve as fundamental structural components in numerous alkaloids including nicotine and hygrine.

The industrial production of pyrrolidine established its commercial viability through the reaction of 1,4-butanediol with ammonia at temperatures ranging from 165 to 200 degrees Celsius under pressures of 17 to 21 megapascals, utilizing cobalt and nickel oxide catalysts supported on alumina. This synthetic methodology demonstrated the scalability of pyrrolidine production, enabling the subsequent development of complex derivatives such as this compound.

Statistical analysis of natural product scaffolds reveals that pyrrolidine derivatives constitute a significant portion of the 15,822 scaffolds identified in natural products, with 70% of these scaffolds exhibiting non-flat, three-dimensional characteristics. This three-dimensional nature distinguishes pyrrolidine from its aromatic counterpart pyrrole, providing enhanced spatial coverage and conformational flexibility that proves advantageous in biological interactions. The pyrrolidine nucleus has achieved recognition as the most preferred scaffold among five-membered non-aromatic nitrogen heterocycles, appearing in 37 drugs approved by the United States Food and Drug Administration.

The evolution of pyrrolidine chemistry has been further accelerated by the application of microwave-assisted organic synthesis, which has increased synthetic efficiency while supporting green chemistry initiatives. Recent advances in pyrrolidine synthesis have focused on stereoselective methods, particularly those utilizing cyclic precursors such as proline and 4-hydroxyproline derivatives. These developments have enabled the preparation of enantiomerically pure pyrrolidine derivatives, including compounds like this compound, which exemplify the sophisticated control over stereochemistry achieved in modern synthetic chemistry.

Significance of Stereochemical Configuration in Bioactive Compounds

The stereochemical configuration of bioactive compounds represents a fundamental determinant of their biological activity, with the (R)-configuration in this compound serving as a critical factor in its molecular recognition and binding properties. The designation of (R)-stereochemistry at the second carbon of the pyrrolidine ring reflects a specific three-dimensional arrangement that influences the compound's interaction with biological targets and determines its pharmacological profile.

Stereochemical considerations in pyrrolidine derivatives extend beyond simple spatial arrangements to encompass complex conformational dynamics that directly impact biological efficacy. Research has demonstrated that the spatial dispositions of pyrrolidine scaffolds significantly affect biological activity toward specific targets. For instance, the introduction of specific substituents can promote particular conformations that enhance selectivity and potency. The cis-4-trifluoromethyl substituent on pyrrolidine scaffolds has been shown to endorse pseudo-axial conformations, leading to compounds capable of exhibiting full agonism in both human and mouse receptor systems.

The conformational flexibility of the pyrrolidine ring system allows for controlled manipulation through appropriate substituent selection, with inductive and stereoelectronic factors influencing ring puckering and consequent pharmacological efficacy. This conformational control becomes particularly relevant in compounds like this compound, where the specific stereochemical configuration contributes to the overall three-dimensional architecture necessary for biological activity.

Comparative studies have revealed that different stereochemical configurations of methylpyrrolidine derivatives exhibit dramatically different biological profiles. For example, 3-R-methylpyrrolidine promotes pure estrogen receptor alpha antagonist activity and selective estrogen receptor degrader properties, while its 3-S-methylpyrrolidine counterpart or unsubstituted pyrrolidine analogs demonstrate markedly different activities. These findings underscore the critical importance of precise stereochemical control in the design and synthesis of bioactive pyrrolidine derivatives.

The stereochemical integrity of this compound is maintained through its specific synthetic methodology and purification processes, ensuring consistent biological activity profiles. The compound's ability to maintain its stereochemical configuration under various conditions contributes to its utility as a research compound and potential pharmaceutical intermediate.

Role of Fluorine and Methoxy Substituents in Molecular Design

The strategic incorporation of fluorine and methoxy substituents in this compound exemplifies sophisticated molecular design principles that enhance both physicochemical properties and biological activity. Fluorine substitution has emerged as a "magic bullet atom" in drug development, significantly increasing the chances of compounds becoming marketable drugs through targeted atomic substitution. The fluorine atom's unique properties, including its high lipophilicity and ability to increase metabolic stability, make it an invaluable component in pharmaceutical design.

The methoxy group contributes distinctive characteristics to molecular design through its hybrid nature, combining properties of both hydroxyl and methyl functionalities. Analysis of over 230 methoxy-containing small-molecule drugs reveals that this substituent provides unique effects that often exceed the sum of its individual components. The methoxy group's prevalence in natural products has translated into its widespread incorporation in natural product-derived drugs, while its strategic installation in synthetic molecules capitalizes on benefits related to ligand-target binding, physicochemical properties, and absorption, distribution, metabolism, and excretion parameters.

Medicinal chemistry studies have demonstrated significant potency improvements when chloro or methoxy groups are strategically positioned within lead molecules. In specific examples, the inclusion of methoxy groups at particular positions has resulted in 294-fold improvements in potency, with additional benefits including enhanced passive permeability and reduced efflux ratios. These improvements highlight the methoxy group's ability to optimize multiple pharmaceutical parameters simultaneously.

The combination of fluorine and methoxy substituents in this compound creates a synergistic effect that enhances the compound's overall profile. The fluorine atom contributes to metabolic stability and lipophilicity, while the methoxy group provides hydrogen bonding capabilities with a minimal polar surface area footprint of 9 angstrom squared. This combination allows for effective molecular interactions while maintaining favorable physicochemical properties necessary for drug-like behavior.

Table 1: Comparative Properties of Functional Groups in Molecular Design

| Functional Group | Polar Surface Area (Ų) | Primary Benefits | Metabolic Considerations |

|---|---|---|---|

| Fluorine | Minimal | Lipophilicity, metabolic stability | Superior metabolic profile |

| Methoxy | 9 | Hydrogen bonding, low polar surface area | Potential O-demethylation |

| Hydroxyl | Higher | Strong hydrogen bonding | Glucuronidation susceptibility |

| Methyl | Minimal | Hydrophobic interactions | Generally stable |

The molecular formula C₁₁H₁₅ClFNO of this compound reflects the precise integration of these functional groups within the pyrrolidine framework. The compound's design demonstrates the successful application of structure-activity relationship principles, where each substituent contributes specific properties that collectively enhance the molecule's potential utility in pharmaceutical applications.

Crystallographic and computational studies of similar compounds have revealed that the spatial arrangement of fluorine and methoxy substituents creates specific interaction patterns with biological targets. The fluorine atom's electronegativity influences the electronic properties of the adjacent aromatic system, while the methoxy group provides directional hydrogen bonding opportunities. These complementary effects result in compounds with enhanced selectivity and potency profiles compared to their unsubstituted analogs.

The continued development of fluorinated and methoxylated pyrrolidine derivatives represents an active area of pharmaceutical research, with this compound serving as a representative example of the sophisticated molecular design strategies employed in contemporary drug discovery efforts.

属性

IUPAC Name |

(2R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZBGGSNGPJALP-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)F)[C@H]2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrrolidine Ring Formation

The pyrrolidine core is typically synthesized via cyclization reactions or modifications of pre-existing heterocycles. A prominent method involves the use of Grignard reagents to functionalize pyrrolidone intermediates. For example, in a patented route, pyrrolidone undergoes tert-butoxycarbonyl (Boc) protection followed by nucleophilic addition with a substituted aryl Grignard reagent.

Reaction conditions :

- Step 1 : Pyrrolidone reacts with di-tert-butyl carbonate in polar solvents (e.g., tetrahydrofuran) at −20–40°C for 1–10 hours under basic catalysis (e.g., potassium carbonate).

- Step 2 : The Boc-protected pyrrolidone reacts with 5-fluoro-2-methoxybromobenzene-derived Grignard reagent at −30–50°C for 3–12 hours, yielding 2-(5-fluoro-2-methoxyphenyl)-2-hydroxypyrrolidine-1-carboxylate.

This method achieves a 64% yield in the cyclization step, as demonstrated in analogous syntheses of difluorophenyl analogues.

Enantiomeric Resolution of the R-Enantiomer

Chiral resolution is achieved through diastereomeric salt formation or catalytic asymmetric synthesis . A patent describes the use of chiral acids (e.g., D-mandelic acid) with ammonia borane to reduce imine intermediates enantioselectively.

Protocol :

- Substrate : 5-(5-Fluoro-2-methoxyphenyl)-3,4-dihydro-2H-pyrrole

- Chiral agent : D-Mandelic acid (20 mol%)

- Reductant : Ammonia borane (2 equiv)

- Solvent : Ethanol at 0–25°C

- Result : >98% enantiomeric excess (ee) of the R-enantiomer

Comparative studies show that R-chiral phosphonic acids improve ee to 99.5% under similar conditions.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors enable high-throughput cyclization and in-line purification . Key adaptations include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 100 mL | 500 L |

| Temperature Control | Batch cooling | Automated jacketed reactors |

| Catalyst Loading | 1.5 equiv | 1.1 equiv (recycled) |

| Yield | 64% | 78% (optimized) |

Data derived from scaled-up analogues indicate that recycling chiral auxiliaries reduces production costs by 40%.

Comparative Analysis of Synthetic Routes

The table below evaluates three dominant methodologies:

The Grignard method remains superior for industrial applications due to its balance of yield and enantiopurity.

Reaction Mechanisms and Stereochemical Outcomes

The stereochemistry at the pyrrolidine C2 position is dictated by Felkin-Anh selectivity during nucleophilic additions. Computational studies of analogous systems show that bulky substituents on the aryl group favor R-configuration formation.

Mechanistic insights :

化学反应分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine or methoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen replacing oxygen or other substituents.

Substitution: Substituted derivatives with new functional groups replacing the original substituents.

科学研究应用

Pharmacological Applications

-

Receptor Interactions :

- (R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride has been studied for its binding affinity to various receptors, notably those involved in the central nervous system. Its structural analogs have shown selective agonist activity at serotonin receptors, particularly the 5-HT2A receptor, which is crucial for mood regulation and has implications in the treatment of depression and anxiety disorders .

-

Potential Therapeutic Uses :

- The compound is being investigated for its potential as a pharmacological agent in treating conditions such as:

- Anxiety and Depression : Due to its interaction with serotonin receptors.

- Cancer : Some derivatives have shown promise as anticancer agents through selective receptor modulation .

- Neurological Disorders : Its ability to affect neurotransmitter systems positions it as a candidate for further research in neuropharmacology.

- The compound is being investigated for its potential as a pharmacological agent in treating conditions such as:

Synthetic Applications

-

Synthesis of Derivatives :

- This compound serves as a precursor for synthesizing various bioactive compounds. Its reactivity towards electrophiles and nucleophiles allows for the development of new derivatives that can exhibit enhanced biological activities or novel therapeutic effects.

- Microwave-Assisted Organic Synthesis (MAOS) :

Case Studies and Research Findings

-

Structure-Activity Relationship Studies :

Compound Activity Notes This compound Agonist at 5-HT2A Selective activity profile 4-bromo derivative Reduced activity Highlights importance of substituent choice - Biological Activity Assessments :

作用机制

The mechanism of action of ®-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The pyrrolidine ring provides a rigid scaffold that enhances the compound’s stability and bioavailability.

相似化合物的比较

Similar Compounds

- 2-(5-fluoro-2-methoxyphenyl)pyrrolidine

- 2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrobromide

- 2-(5-fluoro-2-methoxyphenyl)pyrrolidine sulfate

Uniqueness

®-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry, which can significantly impact its biological activity and pharmacokinetic properties. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

生物活性

(R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is a chiral organic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅ClFNO

- Molar Mass : Approximately 231.69 g/mol

- Functional Groups : The compound features a pyrrolidine ring with a 5-fluoro-2-methoxyphenyl substituent, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including neurotransmitter receptors and enzymes. The presence of fluorine and methoxy groups enhances its binding affinity and selectivity. The rigid structure provided by the pyrrolidine ring increases the compound's stability and bioavailability, making it a promising candidate for therapeutic applications .

Biological Activities

-

Neuropharmacological Effects :

- Preliminary studies indicate that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders such as depression and anxiety.

-

Antimicrobial Activity :

- Research has documented the compound's antibacterial and antifungal properties. In vitro tests have shown that it exhibits significant activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in the table below:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings highlight the compound's potential as an antimicrobial agent, particularly due to its structural features that enhance bioactivity against pathogens .

Case Studies

Several studies have investigated the biological activities of pyrrolidine derivatives similar to this compound:

- Study on Antimicrobial Effects : A study evaluated the antibacterial activity of various pyrrolidine derivatives, finding that those with halogen substituents exhibited enhanced bioactivity against harmful bacteria .

- Neuropharmacological Investigations : Research into related compounds has demonstrated their ability to cross the blood-brain barrier, suggesting that this compound could also be effective in neuropharmacology.

常见问题

Q. What are the key considerations for synthesizing (R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride with high enantiomeric purity?

Methodological Answer: Synthesis of enantiomerically pure pyrrolidine derivatives requires chiral resolution or asymmetric catalysis. For example, intermediates like 1-(2-chloroethyl)pyrrolidine hydrochloride (used in Pacritinib synthesis) can undergo nucleophilic substitution with fluorinated aryl aldehydes (e.g., 5-fluoro-2-methoxybenzaldehyde) under controlled conditions. Key steps include:

- Use of chiral auxiliaries or catalysts to ensure (R)-configuration retention.

- Optimization of reaction parameters (temperature, solvent polarity) to minimize racemization.

- Purification via recrystallization or chiral chromatography to isolate the desired enantiomer.

Evidence from Pacritinib synthesis (yield ~13%) highlights the importance of sequential reductions and substitutions to preserve stereochemistry .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

Methodological Answer: Combined spectroscopic techniques are critical for structural confirmation:

- 1H/13C NMR : Assign chemical shifts to confirm substituent positions. For example, in analogous compounds, methoxy groups resonate at δ ~3.8 ppm (1H), while fluorinated aromatic protons show splitting patterns (e.g., doublets at δ ~6.8–7.2 ppm) .

- HRMS : Validate molecular weight and fragmentation patterns. For instance, HRMS data for similar pyrrolidine derivatives show <2 ppm deviation between calculated and observed values .

- X-ray crystallography (if crystals are obtainable) provides definitive stereochemical proof.

Q. Table 1: Representative NMR Data for Analogous Compounds

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| OCH3 (1H) | 3.75–3.85 | Methoxy |

| Aromatic H | 6.70–7.20 (d, J=8.5 Hz) | Fluorophenyl |

| Pyrrolidine CH | 3.10–3.50 (m) | Cyclic amine |

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps, as hydrochloride salts may release HCl vapor.

- Storage : Store in airtight containers under inert gas (N2/Ar) to prevent hygroscopic degradation.

- Waste Disposal : Neutralize acidic residues with bicarbonate before disposal in designated hazardous waste containers.

Safety data sheets for structurally similar pyrrolidine hydrochlorides emphasize avoiding inhalation and implementing emergency wash stations .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when characterizing novel derivatives?

Methodological Answer: Discrepancies in NMR data often arise from conformational flexibility or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in pyrrolidine) by analyzing signal coalescence at elevated temperatures.

- COSY/NOESY : Resolve overlapping peaks and confirm spatial proximity of protons (e.g., pyrrolidine CH2 groups).

- Computational Modeling : Compare experimental shifts with DFT-calculated values (software: Gaussian, ACD/Labs) to validate assignments.

In a study of serotonin receptor ligands, NOESY correlations resolved ambiguities in cyclopropane substituent orientations .

Q. What strategies are effective in controlling genotoxic impurities during synthesis?

Methodological Answer: Genotoxic impurities (GTIs) like alkyl chlorides require stringent control:

- Quality by Design (QbD) : Optimize reaction conditions (e.g., excess amine to consume residual 2-chloroethyl intermediates).

- In-Process Testing : Monitor GTIs via HPLC-MS with detection limits ≤1 ppm.

- Purification : Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap reactive electrophiles.

Evidence from Pacritinib synthesis highlights the use of multiple recrystallizations to reduce impurities to pharmacopeial standards .

Q. How can computational modeling predict the functional selectivity of this compound at serotonin receptors?

Methodological Answer:

- Docking Studies : Use crystal structures of 5-HT2C receptors (PDB: 6BQG) to model ligand-receptor interactions. Key residues (e.g., D3.32, S5.43) form hydrogen bonds with the pyrrolidine nitrogen and methoxy groups.

- Molecular Dynamics (MD) : Simulate binding stability over 100+ ns to assess selectivity over 5-HT2A/2B subtypes.

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities. For example, fluorophenyl substituents enhance selectivity by reducing steric clashes in the orthosteric pocket .

Q. What synthetic routes allow for modular functionalization of the pyrrolidine ring?

Methodological Answer: Late-stage diversification strategies include:

- Buchwald-Hartwig Coupling : Introduce aryl/heteroaryl groups via palladium catalysis.

- Mitsunobu Reaction : Install hydroxyl or amine substituents using DEAD/PPh3.

- Click Chemistry : Attach bioorthogonal handles (e.g., azides) for target engagement studies.

A study on dibenzocycloheptene derivatives demonstrated the use of 2-pyrrolidinoethyl chloride hydrochloride for modular ethoxy-linked functionalizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。